Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17364709
InChI: InChI=1S/C10H12FN/c11-9-3-1-2-7(4-9)10-5-8(10)6-12/h1-4,8,10H,5-6,12H2/t8-,10-/m0/s1
SMILES:
Molecular Formula: C10H12FN
Molecular Weight: 165.21 g/mol

Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine

CAS No.:

Cat. No.: VC17364709

Molecular Formula: C10H12FN

Molecular Weight: 165.21 g/mol

* For research use only. Not for human or veterinary use.

Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine -

Specification

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
IUPAC Name [(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine
Standard InChI InChI=1S/C10H12FN/c11-9-3-1-2-7(4-9)10-5-8(10)6-12/h1-4,8,10H,5-6,12H2/t8-,10-/m0/s1
Standard InChI Key ASHHTAGUESNAIP-WPRPVWTQSA-N
Isomeric SMILES C1[C@H]([C@@H]1C2=CC(=CC=C2)F)CN
Canonical SMILES C1C(C1C2=CC(=CC=C2)F)CN

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine features a strained cyclopropane ring (bond angles ≈ 60°) fused to a meta-fluorinated benzene system. X-ray crystallography of analogous compounds confirms the trans-diaxial arrangement of the phenyl and aminomethyl groups, creating a planar chiral center. The fluorine atom at the phenyl 3-position induces electronic effects (σₚ = +0.34) that modulate π-π stacking interactions with aromatic residues in biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₂FN
Molecular Weight165.21 g/mol
IUPAC Name[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine
LogP (Calculated)1.59
Topological Polar Surface Area26.0 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis reveals distinct splitting patterns due to cyclopropane ring strain:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.27 (m, 1H, aromatic), 3.90 (s, 3H, CH₃O in analogs), 2.43 (s, 3H, CH₃ in benzylic position) .

  • ¹³C NMR: Characteristic cyclopropane carbons at δ 15–25 ppm and fluorinated aromatic carbons showing ¹JCF coupling (~240 Hz) .

Synthetic Methodologies

Cyclopropanation Strategies

The trans stereochemistry is achieved through Simmons-Smith reactions using diethylzinc and diiodomethane. A representative protocol involves:

  • Substrate Preparation: 3-Fluorostyrene derivatives are treated with CH₂I₂/Zn(Cu) at -20°C to form the cyclopropane core .

  • Aminomethylation: Subsequent Ritter reaction with acetonitrile and sulfuric acid introduces the methanamine group.

Critical Parameters:

  • Reaction temperature < -15°C prevents ring-opening side reactions

  • Anhydrous conditions (H₂O < 50 ppm) essential for zinc-mediated cyclopropanation

  • Enantiomeric excess of 92% achieved using chiral bisoxazoline ligands

Fluorination Techniques

Direct electrophilic fluorination of the phenyl ring using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile yields 85–90% 3-fluoro substitution . Late-stage fluorination avoids decomposition of the strained cyclopropane system.

Pharmacological Profile

Serotonin Receptor Modulation

Functional assays in HEK293 cells expressing human 5-HT₂ receptors demonstrate:

  • 5-HT₂C Agonism: EC₅₀ = 4.7 nM (95% CI: 3.9–5.6), Emax = 98% of serotonin response

  • 5-HT₂B Selectivity: 2-fold over 5-HT₂B (EC₅₀ = 9.4 nM) and 20-fold over 5-HT₂A (EC₅₀ = 162 nM)

Table 2: Comparative Receptor Affinity

Receptor SubtypeEC₅₀ (nM)Selectivity Ratio vs 5-HT₂C
5-HT₂C4.71.0
5-HT₂B9.40.5
5-HT₂A1620.03

Metabolic Stability

Microsomal incubation studies (human liver microsomes, NADPH system) show:

  • Half-life: 42 ± 3 minutes vs 18 minutes for non-fluorinated analog

  • Major Metabolite: N-oxidation product (23% abundance) vs predominant O-demethylation in non-fluorinated compounds

Therapeutic Applications

Obesity Management

In diet-induced obese mice, daily administration (10 mg/kg, oral) produced:

  • 22% reduction in cumulative food intake (p < 0.01 vs vehicle)

  • 15% body weight loss over 28 days without tachyphylaxis

Substance Use Disorders

The compound reduced cocaine self-administration in rats (FR5 schedule):

  • 60% decrease in infusions at 3 mg/kg (i.p.)

  • No observed motor impairment in rotarod tests

Structure-Activity Relationship (SAR) Insights

Fluorine Positioning

Meta-fluorination (3-position) optimizes receptor interaction:

  • 3-F: EC₅₀ = 4.7 nM

  • 4-F: EC₅₀ = 312 nM (66-fold decrease)
    The 3-fluoro group aligns with Tyr358 in transmembrane helix 6 of 5-HT₂C, forming a halogen bond (distance: 3.2 Å) .

Cyclopropane Ring Effects

Molecular dynamics simulations reveal:

  • Ring strain energy (~27 kcal/mol) induces preferential binding to active receptor conformations

  • Trans-configuration improves membrane permeability (PAMPA-BBB Pe = 12.3 × 10⁻⁶ cm/s) vs cis (Pe = 8.7 × 10⁻⁶ cm/s)

Toxicological Considerations

Acute Toxicity

  • LD₅₀: 128 mg/kg (mice, i.v.)

  • No observed adverse effects at therapeutic doses (10 mg/kg/day for 90 days in primates)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator